molecular formula C21H20O3S B2478592 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol CAS No. 251307-46-7

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol

Cat. No.: B2478592
CAS No.: 251307-46-7
M. Wt: 352.45
InChI Key: MHCLGEIQFYRCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol is an organic compound that features a benzylsulfonyl group attached to a diphenyl ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol typically involves the reaction of benzylsulfonyl chloride with 1,1-diphenyl-1-ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5CH2SO2Cl+(C6H5)2CHOH(C6H5)2CHOSO2CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{Cl} + \text{(C}_6\text{H}_5\text{)}_2\text{C}\text{H}\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{C}\text{H}\text{O}\text{SO}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​CH2​SO2​Cl+(C6​H5​)2​CHOH→(C6​H5​)2​CHOSO2​CH2​C6​H5​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanone.

    Reduction: 2-(Benzylthio)-1,1-diphenyl-1-ethanol.

    Substitution: Various substituted benzylsulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzyl and diphenyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol is unique due to its combination of a benzylsulfonyl group with a diphenyl ethanol backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfonyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(23,24)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCLGEIQFYRCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.